(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” is a chemical compound with the molecular formula C9H10F3NO2. It is also known as “(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine” and has a molecular weight of 205.18 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment were synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound has a density of 1.2774 g/mL at 25 °C .Safety and Hazards
Future Directions
While specific future directions for “(S)-2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol” are not available, compounds containing a 4-(trifluoromethoxy)phenyl group have been studied for their potential use in various applications. For example, 4-(trifluoromethoxy)phenyl-containing polymers have been identified as promising anodic materials for electrochromic devices .
Mechanism of Action
Mode of Action
It is known that the trifluoromethoxy group in the molecule can form electron donor–acceptor (eda) complexes . These complexes can undergo an intramolecular single electron transfer (SET) reaction under certain conditions . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Biochemical Pathways
The compound’s trifluoromethoxy group is known to participate in various organic synthesis reactions, including amination, aromatization, and fluorination . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 20518, a density of 1233, and a boiling point of 211℃ . These properties could influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
Compounds with trifluoromethoxy groups have been reported to participate in electron donor–acceptor (EDA) complexes . These complexes can undergo intramolecular single electron transfer (SET) reactions under certain conditions .
Molecular Mechanism
It is hypothesized that the trifluoromethoxy group in the compound may play a role in its interactions with biomolecules .
Properties
IUPAC Name |
(1S)-2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVESWELOBVJS-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.